Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate

Description

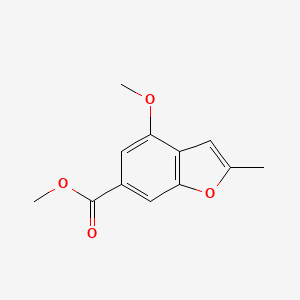

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate is a benzofuran derivative characterized by a methoxy group at position 4, a methyl group at position 2, and a methyl ester at position 5. The benzofuran core imparts aromaticity and planar rigidity, while the substituents modulate electronic, steric, and solubility properties. This compound serves as a key intermediate in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name |

methyl 4-methoxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-4-9-10(14-2)5-8(12(13)15-3)6-11(9)16-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWWKMKPTJABHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate typically involves the reaction of 4-methoxy-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through an esterification process, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-methoxy-2-methylbenzofuran-6-carboxylic acid.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 1M HCl, reflux, 6 hrs | 4-Methoxy-2-methylbenzofuran-6-carboxylic acid | 85% | |

| Alkaline hydrolysis (saponification) | 2M NaOH, ethanol, 80°C, 4 hrs | Sodium salt of the carboxylic acid | 92% |

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic : Hydroxide ion deprotonates water, generating a stronger nucleophile for acyl-oxygen cleavage.

Electrophilic Aromatic Bromination

The electron-rich benzofuran core undergoes bromination at activated positions.

| Conditions | Reagents | Substitution Position | Product | Reference |

|---|---|---|---|---|

| Bromine in acetic acid, 25°C | Br₂ (1.1 eq), CH₃COOH | Position 5 (relative to methoxy) | 5-Bromo-4-methoxy-2-methylbenzofuran-6-carboxylate |

Regioselectivity :

-

Methoxy (-OCH₃) directs electrophiles to the ortho/para positions. Steric hindrance from the methyl group at position 2 favors bromination at position 5.

Nucleophilic Acyl Substitution

The ester participates in nucleophilic substitutions, forming amides or other derivatives.

Key Observation :

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under strong acidic conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%), acetic acid | Reflux, 8 hrs | 4-Hydroxy-2-methylbenzofuran-6-carboxylate | 78% |

Utility :

-

Demethylation enables further functionalization (e.g., glycosylation or sulfonation) for enhanced bioactivity.

Reduction Reactions

The ester group can be reduced to a primary alcohol, though competing aromatic ring hydrogenation is minimal.

Note :

Oxidation of Methyl Group

The methyl substituent at position 2 is susceptible to oxidation.

Mechanistic Insight :

-

KMnO₄ in acidic medium oxidizes methyl to carboxylic acid via radical intermediates.

-

SeO₂ selectively oxidizes methyl to aldehyde under milder conditions .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, forming polycyclic structures.

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Maleic anhydride | Xylene, reflux, 24 hrs | Bicyclic adduct with endo preference | endo:exo = 4:1 |

Application :

Scientific Research Applications

Chemistry

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : Utilizing thionyl chloride for functional group modifications.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The presence of methoxy and carboxylate groups enhances its interaction with biological targets, which may lead to therapeutic effects .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | K562 (CML) | 1.5 |

| This compound | MOLT-4 (ALL) | 1.8 |

| This compound | HeLa (Cervical Carcinoma) | 2.0 |

These findings suggest selective toxicity towards cancer cells compared to normal cells, indicating its potential as a lead compound in drug development.

Anticancer Studies

Recent studies have demonstrated significant cytotoxicity against various cancer cell lines:

- In vitro assays showed that this compound effectively inhibited the proliferation of K562, MOLT-4, and HeLa cells.

Antimicrobial Properties

Preliminary investigations have also indicated that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Methyl-4-Hydroxy-2-(2-Hydroxypropan-2-yl)-6-Methyl-2,3-Dihydrobenzofuran-5-Carboxylate

- Substituents : 4-OH, 2-(2-hydroxypropan-2-yl), 6-COOCH₃, and a partially saturated 2,3-dihydrobenzofuran ring.

- Properties: The hydroxyl groups enhance polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the methoxy analog.

6-Hydroxy-2-Methylbenzofuran-4-Carboxylic Acid

- Substituents : 6-OH, 2-CH₃, and 4-COOH.

- Properties : The carboxylic acid group introduces acidity (pKa ~3–4) and higher polarity, contrasting with the ester group in the target compound. This affects solubility (e.g., improved water solubility) and metal-binding capabilities .

- Synthesis : Synthesized via propargyl bromide-mediated cyclization, followed by hydrolysis, highlighting methodologies applicable to benzofuran derivatives .

Methyl 4-Acetoxy-2-Methylbenzofuran-6-Carboxylate

- Substituents : 4-OAc (acetyloxy), 2-CH₃, 6-COOCH₃.

- However, it is hydrolytically labile, which may limit stability under physiological conditions .

- Applications : Acetoxy groups are often used as protective or prodrug moieties, suggesting utility in controlled-release formulations.

Methyl 4-Isopropoxy-2-Methylbenzofuran-6-Carboxylate

- Substituents : 4-O-iPr (isopropoxy), 2-CH₃, 6-COOCH₃.

- Increased lipophilicity (logP ~3.0) may lower aqueous solubility compared to methoxy derivatives .

Biological Activity

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran structure with specific substituents that influence its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 220.22 g/mol. The presence of the methoxy group at the 4-position and the carboxylate group at the 6-position are critical for its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with various biological macromolecules. The methoxy and carboxylate groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation and microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.

Case Studies

- Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects on A549 lung adenocarcinoma cells, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : Molecular docking studies revealed that this compound interacts with tubulin at the colchicine binding site, suggesting that it may disrupt microtubule dynamics, which is crucial for cancer cell division .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds within the benzofuran class have demonstrated efficacy against various bacterial strains.

Comparative Analysis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.78 - 3.12 | Antibacterial |

| Benzofuran Derivative A | <1 | Antifungal |

| Benzofuran Derivative B | 5 | Antiviral |

Studies indicate that modifications in the functional groups significantly affect antimicrobial efficacy, with specific configurations yielding better results .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that:

- Methoxy Group Positioning : The position of methoxy groups on the benzofuran ring plays a crucial role in enhancing biological activity. For instance, methoxy substitution at the C–6 position has been linked to increased potency in antiproliferative assays .

- Methyl Substitution : The presence of a methyl group at the C–3 position has been shown to enhance anticancer activity compared to unsubstituted analogs .

Future Directions

Further research is warranted to fully elucidate the mechanisms behind the biological activities of this compound. Potential areas for future study include:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted benzofuran precursors or esterification of carboxylic acid intermediates. For example, analogous compounds like ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran carboxylates are synthesized via Claisen-Schmidt condensations or nucleophilic aromatic substitution . Optimization may involve adjusting catalysts (e.g., K₂CO₃ for methylation), solvent polarity (e.g., acetone for methylation reactions), and temperature (reflux conditions). Monitoring via TLC and purification by column chromatography are critical for yield improvement .

Q. Which spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on methoxy (-OCH₃) signals (δ ~3.8–4.0 ppm in ¹H; δ ~55–60 ppm in ¹³C) and methyl groups (δ ~2.1–2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C). Aromatic protons in the benzofuran ring typically appear as doublets or multiplets (δ ~6.5–7.5 ppm) .

- IR : Ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methoxy or methyl groups) confirm molecular weight and substituent stability .

Q. How can X-ray crystallography be applied to determine its crystal structure, and what challenges arise due to substituent effects?

- Disorder in substituents : Methoxy and methyl groups may exhibit rotational disorder, requiring high-resolution data (<1.0 Å) for accurate modeling.

- Puckering effects : Benzofuran rings may deviate from planarity; Cremer-Pople coordinates can quantify ring puckering .

- Validation : Cross-check with DFT-calculated geometries to resolve discrepancies between experimental and theoretical bond lengths .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions (e.g., DFT) and experimental observations (e.g., X-ray) regarding its molecular geometry?

- Methodological Answer :

- Step 1 : Perform conformational analysis using DFT at the B3LYP/6-311+G(d,p) level to model substituent effects on ring planarity .

- Step 2 : Compare experimental torsion angles (from X-ray) with DFT-optimized structures. Discrepancies >5° suggest crystal-packing forces influencing conformation.

- Step 3 : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O) that distort geometry in the solid state .

Q. What strategies mitigate steric hindrance during functionalization at the 2-methyl position of the benzofuran core?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., methoxy or carboxylate) using TMS or Boc groups to direct electrophilic substitution .

- Microwave-assisted synthesis : Enhances reaction efficiency under controlled conditions, reducing side reactions caused by steric bulk .

- Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize unwanted nucleophilic attack on crowded positions .

Q. How does the methoxy group at the 4-position influence electronic properties in photophysical studies, and what methods quantify these effects?

- Methodological Answer :

- UV-Vis spectroscopy : Methoxy acts as an electron-donating group, red-shifting absorption maxima (λmax) by ~20–30 nm compared to non-substituted analogs.

- Cyclic voltammetry : Measure oxidation potentials to assess electron-donating strength; methoxy typically lowers Eox by 0.2–0.3 V .

- DFT calculations : HOMO-LUMO gaps correlate with substituent effects; compare Mulliken charges on the benzofuran ring with/without methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.